2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride
Overview
Description
“2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are a basic scaffold found in many natural compounds and have been used in various fields such as photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Synthesis Analysis
The synthesis of thiazole derivatives often involves reactions with aromatic aldehydes and amines . For example, a series of new Betti bases, which are thiazole-based heterocyclic scaffolds, have been synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The antimicrobial potential of these derivatives is determined by inhibition of DNA gyrase .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Synthesis Techniques
The synthesis process of compounds involving the 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride structure or related structures often involves multiple steps. For example, the creation of bi-heterocyclic compounds for potential anti-diabetic applications involves converting ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate to corresponding acid hydrazide, followed by several other reaction steps to achieve the final compound. These compounds have shown promising results in in vitro inhibition of α-glucosidase enzyme, suggesting their potential as valuable anti-diabetic agents (Abbasi et al., 2020).
Anti-Cancer Properties
Thiazole derivatives have been explored for their anti-cancer properties. For instance, specific compounds containing the thiazole moiety were synthesized and evaluated against 60 cancer cell lines. Some derivatives exhibited significant selectivity towards melanoma, while others showed promising activity against breast cancer (Ostapiuk et al., 2015).
Molecular Interaction Studies
The study of molecular interactions is a crucial application in scientific research. Compounds like 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been synthesized and characterized, with studies conducted to understand their binding interactions with specific receptors, offering insights into their possible inhibitory actions (Nayak & Poojary, 2019).
Aggregation and Solvent Effects
The study of molecular aggregation in compounds is vital for understanding their chemical behavior and potential applications. For instance, the aggregation behavior of specific compounds in various solvents like DMSO, methanol, propan-2-ol, or ethanol has been analyzed, shedding light on the influence of substituent group structure on molecule aggregation interactions (Matwijczuk et al., 2016).
Polymer Synthesis
In the field of polymer science, aminoalcohols like 2-(methyl amino)ethanol have been used as initiators for the ring-opening polymerization of specific compounds, leading to the creation of polymers with potential applications in various fields (Bakkali-Hassani et al., 2018).
Future Directions
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields and their pharmaceutical and biological activities . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
2-[(5-methyl-1,3-thiazol-2-yl)methylamino]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS.2ClH/c1-6-4-9-7(11-6)5-8-2-3-10;;/h4,8,10H,2-3,5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHAYZLRQOXXRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNCCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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